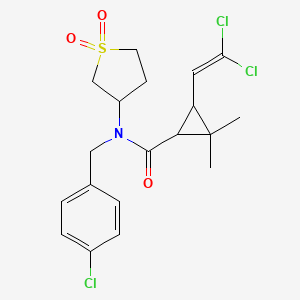
N-(4-chlorobenzyl)-3-(2,2-dichloroethenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethylcyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorobenzyl)-3-(2,2-dichloroethenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethylcyclopropanecarboxamide is a complex organic compound that belongs to the class of synthetic chemicals This compound is characterized by its unique structure, which includes a chlorobenzyl group, a dichloroethenyl group, and a dioxidotetrahydrothiophenyl group attached to a dimethylcyclopropanecarboxamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-3-(2,2-dichloroethenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethylcyclopropanecarboxamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the chlorobenzyl and dichloroethenyl intermediates, followed by their coupling with the dioxidotetrahydrothiophenyl group. The final step involves the formation of the cyclopropanecarboxamide backbone under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the compound.
化学反应分析
Types of Reactions
N-(4-chlorobenzyl)-3-(2,2-dichloroethenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethylcyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives. Substitution reactions can result in the formation of new compounds with different functional groups.
科学研究应用
Chemistry: The compound can be used as a reagent or intermediate in organic synthesis and chemical research.
Biology: It may be studied for its biological activity and potential use in drug development.
Medicine: The compound could be investigated for its therapeutic properties and potential as a pharmaceutical agent.
Industry: It may have applications in the development of new materials, agrochemicals, or other industrial products.
作用机制
The mechanism of action of N-(4-chlorobenzyl)-3-(2,2-dichloroethenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
Similar compounds include other synthetic chemicals with analogous structures, such as:
- N-(4-chlorobenzyl)-3-(2,2-dichloroethenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethylcyclopropanecarboxamide analogs
- Other chlorobenzyl and dichloroethenyl derivatives
- Compounds with dioxidotetrahydrothiophenyl groups
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties. Comparative studies with similar compounds can highlight its unique characteristics and potential advantages.
属性
分子式 |
C19H22Cl3NO3S |
|---|---|
分子量 |
450.8 g/mol |
IUPAC 名称 |
N-[(4-chlorophenyl)methyl]-3-(2,2-dichloroethenyl)-N-(1,1-dioxothiolan-3-yl)-2,2-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C19H22Cl3NO3S/c1-19(2)15(9-16(21)22)17(19)18(24)23(14-7-8-27(25,26)11-14)10-12-3-5-13(20)6-4-12/h3-6,9,14-15,17H,7-8,10-11H2,1-2H3 |
InChI 键 |
NFULZXZXQGMPOX-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(C1C(=O)N(CC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3)C=C(Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methoxy-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12146387.png)
![(5Z)-5-(4-bromobenzylidene)-2-(2-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12146395.png)
![ethyl 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12146401.png)
![4-({[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid](/img/structure/B12146402.png)
![1-[2-(Diethylamino)ethyl]-5-(4-chlorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one](/img/structure/B12146410.png)
![(5Z)-3-cyclohexyl-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12146412.png)

![2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylphe nyl)acetamide](/img/structure/B12146424.png)
![11-(4-methoxybenzyl)-8-methyl-2,3,4,5,11,12-hexahydro-10H-cyclohepta[3,4]chromeno[6,7-e][1,3]oxazin-6(1H)-one](/img/structure/B12146445.png)
![3-[(4-Bromophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole](/img/structure/B12146451.png)
![2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphen yl)acetamide](/img/structure/B12146460.png)
![(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12146462.png)
![6-Chloro-2-{5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid](/img/structure/B12146469.png)
![ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B12146477.png)
